7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound characterized by a unique combination of a chromene core, a piperidine ring, and a sulfonyl group. This compound falls within the chromene class of organic compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C23H24N2O5S, and it has a molecular weight of approximately 440.5 g/mol.
The synthesis of 7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves several key steps:
In an industrial context, the production methods would likely involve optimizing these synthetic routes to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency while adhering to green chemistry principles to minimize waste and environmental impact.
The molecular structure of 7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide includes:
The structural data includes:
Property | Value |
---|---|
Molecular Formula | C23H24N2O5S |
Molecular Weight | 440.5 g/mol |
IUPAC Name | 7-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI | InChI=1S/C23H24N2O5S/c1... |
InChI Key | PTROTFDRHVQJDL-UHFFFAOYSA-N |
Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
The compound exhibits various chemical reactivity patterns:
These reactions highlight the versatility of 7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide in synthetic organic chemistry.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems:
Research indicates that this compound may modulate signaling pathways by binding to specific targets, which could lead to altered cellular functions related to inflammation or cancer progression.
The physical properties include:
Chemical properties encompass:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are essential for understanding its behavior in various environments and applications.
7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several notable applications:
The diverse applications underscore its significance in both research and practical contexts.
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3